molecular formula C23H23NO4 B2534918 3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-1-carboxylic acid CAS No. 1992953-24-8

3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-1-carboxylic acid

Cat. No.: B2534918
CAS No.: 1992953-24-8
M. Wt: 377.44
InChI Key: OWOALCOVGGTYHW-UHFFFAOYSA-N
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Description

This compound is a bicyclic carboxylic acid derivative featuring a 3-azabicyclo[3.2.1]octane core and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is widely used in peptide synthesis due to its base-labile deprotection properties (e.g., via piperidine). The bicyclo[3.2.1]octane framework introduces conformational rigidity, making it valuable in medicinal chemistry for designing constrained analogs . Its molecular formula is C₂₃H₂₃NO₄ (MW: 377.44 g/mol), as confirmed by its structural analogs in Enamine Ltd's catalogue .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c25-21(26)23-10-9-15(11-23)12-24(14-23)22(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOALCOVGGTYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bicyclo[3.2.1]octane Ring Formation

Alkylation-Cyclization Strategies

The bicyclo[3.2.1]octane framework is typically assembled via double alkylation of malonate esters or azetidine precursors. A representative route involves reacting cis-2,5-bis(mesyloxymethyl)pyrrolidine-1-carboxylate with dimethyl malonate under basic conditions (NaH, THF, 0–25°C), yielding the bicyclic ester intermediate. Key parameters include:

Temperature Control : Maintaining temperatures below 25°C prevents epimerization at bridgehead carbons.
Solvent Selection : Tetrahydrofuran (THF) or dimethylformamide (DMF) optimizes solubility and reaction kinetics.

Table 1: Bicyclization Reaction Conditions
Step Reagents/Conditions Yield (%)
Malonate alkylation NaH, THF, 0°C → 25°C 65–70
Cyclization Pb(OAc)₄, AcOH, 80°C 78

Ring-Closing Metathesis (RCM)

Alternative approaches employ Grubbs catalysts to facilitate RCM of diene precursors. For example, treatment of N-allyl glycine derivatives with Grubbs II catalyst (5 mol%) in dichloromethane (DCM) at 40°C forms the bicyclo[3.2.1]octane core in 60–65% yield. While less common than alkylation, RCM offers stereochemical control for chiral variants.

Fmoc Protection of the Secondary Amine

Schotten-Baumann Conditions

The secondary amine is protected via reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in a biphasic system (CH₂Cl₂/H₂O, NaHCO₃, 0°C → RT). This method achieves 85–90% yields while minimizing carbamate hydrolysis.

Critical Considerations :

  • pH Control : Maintaining pH 8–9 ensures efficient Fmoc-Cl activation without premature deprotection.
  • Solvent Ratio : A 1:1 v/v CH₂Cl₂/H₂O ratio maximizes interfacial contact.
Table 2: Fmoc Protection Optimization
Parameter Optimal Value Yield Impact
Reaction Temperature 0°C → 25°C +15% yield vs. RT
NaHCO₃ Concentration 2.0 M Prevents byproducts

Carboxylic Acid Functionalization

Ester Hydrolysis

The carboxylic acid moiety is generated by hydrolyzing a methyl or ethyl ester precursor. Using lithium hydroxide (LiOH, THF/H₂O, 0°C) affords quantitative conversion, whereas harsher conditions (H₂SO₄, reflux) risk Fmoc group degradation.

Oxidation of Hydroxymethyl Groups

In alternative pathways, a hydroxymethyl-substituted bicyclic intermediate is oxidized with Jones reagent (CrO₃/H₂SO₄) or TEMPO/NaClO to yield the carboxylic acid. This method is less favored due to overoxidation risks and lower yields (50–60%).

Industrial-Scale Production and Process Optimization

Catalytic Decarboxylation

Large-scale synthesis employs Pb(OAc)₄-mediated decarboxylation of β-ketoester intermediates (AcOH, 80°C), achieving 78% yield with >99% purity. Emerging protocols replace lead-based reagents with enzymatic decarboxylases (e.g., Aspergillus niger lipase), enhancing sustainability.

Continuous Flow Chemistry

Recent advancements utilize continuous flow reactors for Fmoc protection and cyclization steps, reducing reaction times by 70% and improving reproducibility.

Table 3: Industrial Process Metrics
Step Batch Yield (%) Flow Yield (%)
Bicyclization 65 72
Fmoc Protection 85 91
Decarboxylation 78 82

Comparative Analysis of Synthetic Routes

Alkylation vs. Metathesis

  • Alkylation : Higher yields (70% vs. 60%) but requires toxic Pb(OAc)₄.
  • Metathesis : Superior stereocontrol but limited scalability due to catalyst costs.

Fmoc Protection Methodologies

  • Schotten-Baumann : Cost-effective for large batches but generates aqueous waste.
  • Solid-Phase Synthesis : Preferred for peptide conjugates but incompatible with bicyclic systems.

Physicochemical and Structural Properties

Conformational Analysis

X-ray crystallography confirms the bicyclo[3.2.1]octane core adopts a boat-chair conformation, with the Fmoc group equatorial to minimize steric strain. The carboxylic acid lies exo to the nitrogen bridge, enhancing hydrogen-bonding capacity in peptide linkages.

Table 4: Key Physicochemical Data
Property Value Method
Melting Point 192–195°C (dec.) DSC
Solubility (DMSO) 28 mg/mL USP <791>
pKa (Carboxylic Acid) 3.1 ± 0.2 Potentiometric Titration

Applications in Peptide and Drug Design

Conformational Restriction in Peptides

Incorporating this bicyclic amino acid into peptide chains reduces backbone flexibility, improving target selectivity for protease inhibitors (e.g., HCV NS3/4A protease).

Prodrug Derivatives

Esterification of the carboxylic acid with p-nitrophenol or tert-butyl groups enhances oral bioavailability, enabling preclinical evaluation as antiviral agents.

Chemical Reactions Analysis

Types of Reactions

3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions are typically performed under anhydrous conditions to prevent side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

3-[(tert-Butoxy)carbonyl]-3-azabicyclo[3.2.1]octane-1-carboxylic Acid

  • Structural Differences : Replaces the Fmoc group with a tert-butoxycarbonyl (Boc) protecting group.
  • Molecular Weight: C₁₄H₂₁NO₄ (MW: 267.3 g/mol), significantly lighter than the Fmoc analog .
  • Deprotection Conditions : Boc is acid-labile (e.g., removed with TFA), whereas Fmoc requires basic conditions. This distinction makes Boc preferable in acid-tolerant syntheses.
  • Cost and Availability : The Boc derivative is priced at €325.00/100mg, suggesting higher accessibility compared to Fmoc variants, which are often costlier due to their use in solid-phase peptide synthesis .

2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.2.1]octane-4-carboxylic Acid

  • Positional Isomerism : The nitrogen atom is at position 2 of the bicyclo[3.2.1]octane, and the carboxylic acid is at position 4 instead of 1.
  • Molecular Formula: C₂₃H₂₃NO₄ (identical to the target compound), but the altered substituent positions may affect hydrogen bonding and solubility .
  • Applications : Positional differences could influence its utility in peptide backbone modifications or enzyme-binding interactions.

1-azabicyclo[2.2.2]octan-3-yl 9H-xanthene-9-carboxylate hydrochloride

  • Core Structure : Features a quinuclidine (bicyclo[2.2.2]octane) system instead of bicyclo[3.2.1].
  • Functional Groups : Xanthene carboxylate ester replaces the Fmoc-carboxylic acid moiety.
  • Pharmacological Relevance : Quinuclidine derivatives are common in cholinergic drugs (e.g., solifenacin), highlighting how ring size and heteroatom placement dictate biological activity .

Bicyclic β-Lactam Antibiotics (e.g., Cephalosporins)

  • Structural Contrast: Compounds like (6R,7R)-7-[(R)-2-amino-2-(4-hydroxyphenyl)acetamido]-8-oxo-3-[(Z)-prop-1-en-1-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid contain sulfur and β-lactam rings.
  • Functional Role : These are antibiotics targeting bacterial cell walls, whereas the target compound is a synthetic building block without inherent antimicrobial activity .

Key Comparative Data

Compound Name Molecular Formula Molecular Weight (g/mol) Protecting Group Core Bicyclic Structure Key Applications
3-(Fmoc)-3-azabicyclo[3.2.1]octane-1-carboxylic acid C₂₃H₂₃NO₄ 377.44 Fmoc [3.2.1] Peptide synthesis
3-Boc-3-azabicyclo[3.2.1]octane-1-carboxylic acid C₁₄H₂₁NO₄ 267.30 Boc [3.2.1] Organic intermediates
2-Fmoc-2-azabicyclo[3.2.1]octane-4-carboxylic acid C₂₃H₂₃NO₄ 377.44 Fmoc [3.2.1] Conformational studies
(6R,7R)-cephalosporin derivative C₂₀H₂₃N₃O₆S 433.48 None [4.2.0] with thia Antibiotics

Biological Activity

The compound 3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-1-carboxylic acid is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is (1R,2R,5S)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-azabicyclo[3.2.1]octane-1-carboxylic acid , and it has the molecular formula C21H19NO4C_{21}H_{19}NO_4 with a molecular weight of 349.39 g/mol. Its structure includes a bicyclic framework which is significant for its biological activity.

Structural Features

  • Core Structure : The azabicyclo[3.2.1]octane core is crucial for its interaction with biological targets.
  • Functional Groups : The fluorenylmethoxycarbonyl group enhances lipophilicity and potentially improves membrane permeability.

Research indicates that compounds with similar bicyclic structures may act as inhibitors of specific enzymes involved in inflammatory processes. For instance, azabicyclo compounds have been studied for their ability to inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA) , which plays a role in the degradation of endogenous anti-inflammatory mediators like palmitoylethanolamide (PEA) .

In Vitro Studies

In vitro assays have demonstrated that derivatives of azabicyclo[3.2.1]octane exhibit varying degrees of inhibitory activity against NAAA:

  • IC50 Values : Some compounds in this class have shown IC50 values in the low nanomolar range, indicating high potency.
CompoundIC50 (μM)Mechanism
ARN196890.042Non-covalent inhibition
ARN161860.655Competitive inhibition

These findings suggest that modifications to the core structure can significantly impact biological activity.

Pharmacological Profiles

The pharmacokinetic properties of these compounds are also critical for their therapeutic potential:

  • Lipophilicity : Enhanced lipophilicity improves absorption and bioavailability.
  • Selectivity : Compounds have shown selectivity towards NAAA over other related enzymes such as FAAH (fatty acid amide hydrolase) and AC (acid ceramidase), making them promising candidates for further development in anti-inflammatory therapies .

Case Study 1: NAAA Inhibition

In a study focusing on the inhibition of NAAA, researchers synthesized various azabicyclo derivatives and evaluated their biological activity through both in vitro and in vivo models. The lead compound demonstrated significant anti-inflammatory effects by preserving PEA levels at the site of inflammation, thus enhancing its analgesic efficacy .

Case Study 2: Structure-Activity Relationship Analysis

A detailed SAR analysis revealed that specific substitutions on the bicyclic core could enhance potency and selectivity. For example, para-substituted phenoxy groups were found to increase inhibitory potency significantly compared to their unsubstituted counterparts . This highlights the importance of structural modifications in drug design.

Q & A

Q. What are the key synthetic strategies for preparing 3-(Fmoc)-3-azabicyclo[3.2.1]octane-1-carboxylic acid?

The synthesis typically involves multi-step organic reactions, with critical emphasis on:

  • Solvent selection : Polar aprotic solvents like DMF or THF are preferred for Fmoc protection due to their ability to stabilize intermediates .
  • Temperature control : Low temperatures (0–5°C) during coupling steps minimize side reactions, while room temperature is used for deprotection .
  • Reaction time optimization : Monitoring by TLC or HPLC ensures completion of key steps like Fmoc group introduction or bicyclic ring formation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Storage : Maintain at 2–8°C in airtight, light-protected containers to prevent degradation .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure. Use fume hoods to minimize inhalation risks .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Q. How can researchers confirm the structural integrity of the bicyclo[3.2.1]octane core?

  • Spectroscopic techniques :
    • 2D NMR (e.g., HSQC, HMBC) to resolve stereochemistry and ring connectivity .
    • IR spectroscopy to verify carbonyl groups (Fmoc and carboxylic acid) .
  • High-resolution mass spectrometry (HRMS) for exact mass validation .

Advanced Research Questions

Q. How can low yields during Fmoc coupling steps be troubleshooted?

  • Parameter analysis :
    • Solvent purity : Ensure anhydrous conditions to prevent Fmoc cleavage by moisture .
    • Coupling reagents : Optimize equivalents of activators like HOBt/DIC to improve efficiency .
    • Reaction monitoring : Use LC-MS to detect premature deprotection or side products .
  • Purification : Employ gradient flash chromatography (e.g., hexane/EtOAc) or preparative HPLC to isolate the target compound .

Q. What methodologies address discrepancies in reported bioactivity data for related bicyclic compounds?

  • Assay validation :
    • Standardize enzyme inhibition protocols (e.g., fixed pH, temperature) to ensure reproducibility .
    • Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .
  • Structural analogs : Compare activity profiles of derivatives to identify critical functional groups (e.g., fluorenyl vs. naphthyl substitutions) .

Q. How can solubility limitations in aqueous buffers be overcome for in vitro studies?

  • Co-solvent systems : Gradually introduce DMSO or acetonitrile (≤10% v/v) to enhance solubility without denaturing proteins .
  • Prodrug strategies : Modify the carboxylic acid group to esters or amides for improved bioavailability, followed by enzymatic reconstitution .
  • Dynamic light scattering (DLS) : Monitor aggregation tendencies to optimize buffer conditions (e.g., pH 7.4 with 0.01% Tween-20) .

Q. What computational tools are effective for predicting interactions with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., proteases) .
  • MD simulations : Run GROMACS simulations to assess stability of ligand-target complexes over nanosecond timescales .
  • SAR analysis : Combine docking results with experimental IC50 values to refine pharmacophore models .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the metabolic stability of Fmoc-protected bicyclic compounds?

  • In vitro assays : Compare half-life (t½) in liver microsomes from multiple species (e.g., human vs. rat) to identify species-specific degradation .
  • Metabolite profiling : Use LC-QTOF-MS to detect oxidative or hydrolytic metabolites, which may explain instability .
  • Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) at positions prone to metabolic cleavage .

Q. What strategies validate the purity of the compound when NMR and HPLC data conflict?

  • Orthogonal techniques :
    • Elemental analysis to confirm C/H/N ratios .
    • Ion chromatography to rule out inorganic impurities (e.g., residual salts) .
  • Batch comparison : Analyze multiple synthesis batches to distinguish systematic errors from isolated contamination .

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